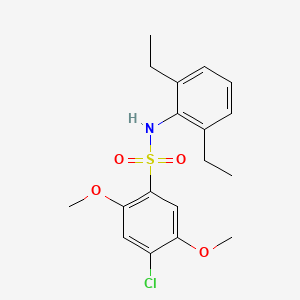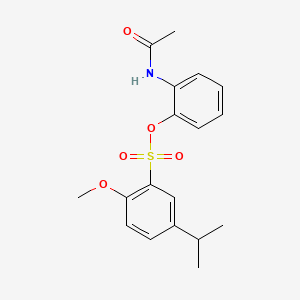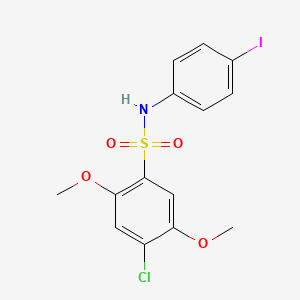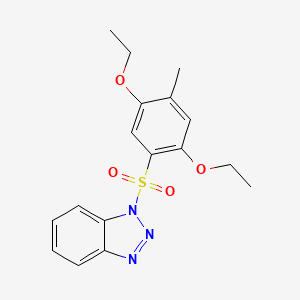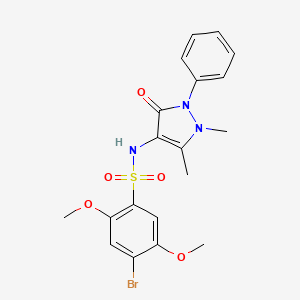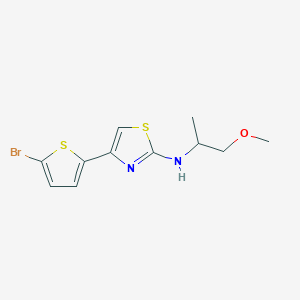
4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative that has a bromothiophene moiety attached to it. The chemical formula of this compound is C14H16BrNOS, and its molecular weight is 333.25 g/mol.
作用机制
The exact mechanism of action of 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine is not well understood. However, it is believed that the compound exerts its pharmacological effects by interacting with specific targets in the body, such as enzymes or receptors. The thiazole and bromothiophene moieties in this compound are known to interact with various biological targets, such as kinases, proteases, and G protein-coupled receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its pharmacological activity. The antimicrobial activity of this compound is attributed to its ability to inhibit the growth of bacterial and fungal pathogens. The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. The anti-inflammatory activity of this compound is attributed to its ability to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine in lab experiments is its potential as a lead compound for the development of new drugs. The thiazole and bromothiophene moieties in this compound are known to exhibit various pharmacological activities, making it an attractive starting point for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
未来方向
There are several future directions for the research on 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine. One direction is to further investigate the pharmacological activities of this compound and identify its specific targets in the body. Another direction is to modify the structure of this compound to improve its pharmacological properties, such as solubility and bioavailability. Additionally, this compound can be used as a starting point for the development of new drugs for the treatment of various diseases, such as cancer, bacterial infections, and inflammatory disorders.
合成方法
The synthesis of 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine involves the reaction of 5-bromothiophene-2-carboxylic acid with N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in anhydrous dichloromethane, and the product is purified by column chromatography.
科学研究应用
The compound 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine has potential applications in various fields of scientific research. One of the major areas of application is in medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs. The thiazole and bromothiophene moieties in this compound are known to exhibit various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory activities. Therefore, this compound can be used as a starting point for the development of new drugs with improved pharmacological properties.
属性
IUPAC Name |
4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2OS2/c1-7(5-15-2)13-11-14-8(6-16-11)9-3-4-10(12)17-9/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMPRTAWHBRRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC(=CS1)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![5-(4-fluorophenyl)-3-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-one](/img/structure/B7454072.png)
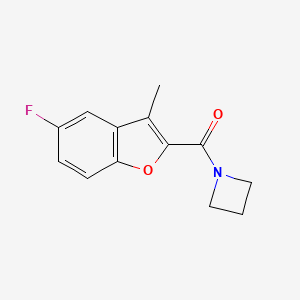
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;hydrate](/img/structure/B7454088.png)
![2-(3-Oxabicyclo[4.1.0]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7454089.png)
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
